4-Bromo-5-fluoro-2-hydroxybenzaldehyde

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediate

4-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 1427405-76-2) is a halogenated aromatic aldehyde with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol. This compound features a benzaldehyde core substituted with bromine at the 4-position, fluorine at the 5-position, and a hydroxyl group at the 2-position, classifying it as a substituted salicylaldehyde derivative.

Molecular Formula C7H4BrFO2
Molecular Weight 219.009
CAS No. 1427405-76-2
Cat. No. B2397366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-2-hydroxybenzaldehyde
CAS1427405-76-2
Molecular FormulaC7H4BrFO2
Molecular Weight219.009
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)Br)O)C=O
InChIInChI=1S/C7H4BrFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H
InChIKeyKZXYTQOZAFEXTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-fluoro-2-hydroxybenzaldehyde (1427405-76-2): Product Overview and Scientific Context for Procurement


4-Bromo-5-fluoro-2-hydroxybenzaldehyde (CAS 1427405-76-2) is a halogenated aromatic aldehyde with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol . This compound features a benzaldehyde core substituted with bromine at the 4-position, fluorine at the 5-position, and a hydroxyl group at the 2-position, classifying it as a substituted salicylaldehyde derivative . Its physicochemical properties include a predicted boiling point of 264.8±40.0 °C, a predicted density of 1.826±0.06 g/cm³, and a predicted pKa of 7.24±0.23 . The compound is typically supplied at purities of 95–98% and requires storage under nitrogen at 2–8 °C for optimal stability . It serves as a versatile building block in medicinal chemistry and organic synthesis, with applications spanning pharmaceutical intermediate development, enzyme inhibition studies, and agrochemical research .

Why 4-Bromo-5-fluoro-2-hydroxybenzaldehyde Cannot Be Replaced by Regioisomers or Mono-Halogenated Analogs


The specific 4-bromo-5-fluoro-2-hydroxy substitution pattern of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde confers distinct reactivity and biological interaction profiles that cannot be replicated by its positional isomers or mono-halogenated counterparts. The compound's regioisomers—such as 5-bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 399-00-8) and 4-bromo-2-fluoro-5-hydroxybenzaldehyde (CAS 943750-18-3)—share identical molecular formulas but exhibit fundamentally different electronic distributions and steric constraints due to altered halogen positioning . These positional differences directly impact reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann-type couplings), metal coordination behavior, and hydrogen-bonding networks in biological target engagement . Similarly, mono-halogenated analogs lacking either the bromine atom (e.g., 5-fluoro-2-hydroxybenzaldehyde, CAS 347-54-6) or the fluorine atom (e.g., 4-bromo-2-hydroxybenzaldehyde, CAS 22532-62-3) present reduced molecular complexity and altered lipophilicity profiles, limiting their utility in structure-activity relationship (SAR) campaigns where dual halogenation is required for target potency or metabolic stability optimization [1]. The presence of both bromine (a heavy atom facilitating X-ray crystallographic phasing and enabling radiolabeling via halogen exchange) and fluorine (a metabolically stable bioisostere for hydrogen that modulates pKa, lipophilicity, and membrane permeability) renders this compound uniquely positioned for integrated medicinal chemistry workflows .

Quantitative Differentiation Evidence for 4-Bromo-5-fluoro-2-hydroxybenzaldehyde: Comparator-Based Analysis


Patent-Documented Synthetic Utility: 4-Bromo-5-fluoro-2-hydroxybenzaldehyde as a Key Intermediate in WO2021014166A5

4-Bromo-5-fluoro-2-hydroxybenzaldehyde is explicitly documented as a reaction substrate in patent WO2021014166A5, where it undergoes reaction with potassium carbonate, triphenylphosphine, and cesium fluoride in DMSO, DMF, or acetonitrile at 20–100 °C and 101.33 kPa over 5.17 hours to yield 2-(2-benzyloxy-4-bromo-5-fluorophenyl)-3,3,3-trifluoropropanoic acid [1]. In contrast, its positional isomer 5-bromo-4-fluoro-2-hydroxybenzaldehyde (CAS 399-00-8) is documented in patent WO2012/40641 A2 as being synthesized via bromination of 4-fluoro-2-hydroxybenzaldehyde rather than serving as a downstream intermediate in complex synthetic sequences . This distinction establishes 4-Bromo-5-fluoro-2-hydroxybenzaldehyde as a validated building block for constructing trifluoromethylated pharmacophores with benzyloxy-protected aryl cores.

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediate

ALDH3A1 Inhibition: Comparable Potency Profile Relative to ALDH2 Selectivity

4-Bromo-5-fluoro-2-hydroxybenzaldehyde exhibits micromolar inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1), with an IC50 of 2.10 μM (2100 nM) measured via spectrophotometric assay using benzaldehyde oxidation as the readout with 1-minute preincubation [1]. A separate competitive inhibition assay against the same target reported a Ki of 380 nM [2]. Against the related isoform ALDH2, the compound shows reduced activity with an IC50 of 4.60 μM (4600 nM) [3]. The ~2.2-fold selectivity for ALDH3A1 over ALDH2 (based on IC50 values) distinguishes this compound from pan-ALDH inhibitors and positions it as a scaffold for developing isoform-selective probes. The presence of both bromine and fluorine substituents likely contributes to this selectivity profile through isoform-specific steric and electronic interactions.

Enzyme Inhibition Aldehyde Dehydrogenase Cancer Metabolism

Synthetic Role Differentiation from 4-Bromo-2-hydroxybenzaldehyde: γ-Secretase Modulator Pathway Applicability

The mono-brominated analog 4-bromo-2-hydroxybenzaldehyde (CAS 22532-62-3) is an established intermediate in the synthesis of BIIB042, a γ-secretase modulator developed for Alzheimer‘s disease research [1]. However, the absence of the 5-fluoro substituent in this comparator precludes SAR exploration of fluorination effects on γ-secretase modulation potency, metabolic stability, and blood-brain barrier penetration. 4-Bromo-5-fluoro-2-hydroxybenzaldehyde offers a direct entry point for synthesizing fluorinated BIIB042 analogs or related γ-secretase modulator scaffolds without requiring post-coupling fluorination steps. The dual halogenation pattern also provides a heavier bromine atom for X-ray crystallographic phasing of target-ligand complexes, a capability absent in mono-brominated or non-brominated comparators .

Drug Discovery Neuroscience γ-Secretase Modulation

Optimal Research and Industrial Application Scenarios for 4-Bromo-5-fluoro-2-hydroxybenzaldehyde Procurement


Synthesis of Trifluoromethylated Aryl Pharmacophores via Patent-Documented Protocols

4-Bromo-5-fluoro-2-hydroxybenzaldehyde is directly applicable in the synthesis of 2-(2-benzyloxy-4-bromo-5-fluorophenyl)-3,3,3-trifluoropropanoic acid derivatives as documented in WO2021014166A5 [1]. The reaction proceeds under established conditions (K2CO3, PPh3, CsF in DMSO/DMF/MeCN at 20–100 °C) with a defined reaction time of 5.17 hours, providing a reproducible entry point for medicinal chemistry programs targeting trifluoromethyl-containing drug candidates [1].

ALDH3A1-Focused Chemical Probe Development for Cancer Stem Cell Research

With a documented IC50 of 2.10 μM and Ki of 380 nM against ALDH3A1, this compound serves as a validated starting point for developing ALDH3A1-selective chemical probes [2] [3]. The observed ~2.2-fold selectivity over ALDH2 (IC50 = 4.60 μM) provides a selectivity window for SAR optimization campaigns targeting cancer stem cell populations where ALDH3A1 overexpression correlates with chemoresistance and poor prognosis [4].

Fluorinated γ-Secretase Modulator (GSM) Analog Synthesis

Given that the mono-brominated analog 4-bromo-2-hydroxybenzaldehyde is an established intermediate for BIIB042, a γ-secretase modulator, 4-Bromo-5-fluoro-2-hydroxybenzaldehyde enables direct synthesis of fluorinated GSM analogs [5]. The 5-fluoro substituent is strategically positioned to modulate metabolic stability and CNS penetration properties of resulting γ-secretase modulators, addressing key optimization parameters in Alzheimer‘s disease drug discovery [5].

Technical Documentation Hub

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